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Cancer Type /

Study Type /

Key Efficacy

Key Mechanisms &

Comparator
Model Phase P Findings Experimental Notes
Metastatic Phase I Capecitabine + Superior PFS for Mechanism: Inhibits Akt,
Colorectal Randomized  Perifosine combination vs. blocking NF-kB activation;
Cancer (CRC)  Trial [1] capecitabine alone  enhances cytotoxic effect of
[1] fluorouracil analogs [1].
Multiple Phase I/ll Bortezomib + Prolonged Mechanism: Combination
Myeloma Clinical Perifosine responses; can blocks Akt and ERK
(MM) Trials [1] overcome pathways, enhances JNK
bortezomib phosphorylation and

Glioblastoma

Preclinical In
Vivo & In
Vitro [2]

Temozolomide
(TMZ) +
Perifosine

resistance [1]

Synergistic tumor
growth inhibition;
sharp reduction in
xenograft growth
with combination

[2]

caspase cleavage [1].

Mechanism: Combination
decreases BRCA1
expression, impairs DNA
repair, increases DNA
damage (yH2AX), induces
caspase-dependent
apoptosis [2]. Protocol: Cell
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viability (CCK-8), synergy
analysis (SynergyFinder),
colony formation, comet,
Western blot, Annexin V-
FITC/PI apoptosis assays
[2].

Non-Small Preclinical In  Metronomic Most efficient Mechanism: Sustained

Cell Lung Vivo [3] Paclitaxel £ tumor growth suppression of glycolytic and

Cancer Perifosine inhibition and mitochondrial metabolism;

(NSCLC) significant synergism is selective for

increase in cancer cells [3]. Protocol: In
median survival vivo xenograft models with
(61.5 vs 40 days) chronic, low-dose

with combination (metronomic) scheduling [3].
3]

Experimental Preclinical In  Perifosine Significantly Mechanism: Favorable

Brain Vivo [4] Monotherapy prolonged distribution into brain tissue;

Metastasis survival and blocks PI3K/Akt signaling,

complete tumor decreases proliferation,
regression in one increases apoptosis [4].
orthotopic model Protocol: Intracranial
[4] orthotopic mouse models;
oral dosing with loading (180
mg/kg) and maintenance (45
mg/kg) regimen [4].
Endometrial Preclinical In  Perifosine Dose-dependent Mechanism: Inhibition of
Cancer Vitro [5] Monotherapy inhibition of AKT AKT activation at the

phosphorylation
and reduction in

cell growth/viability

[5]

membrane [5]. Protocol:
Western blot for p-AKT,
WST-1 cell
viability/proliferation assays

[5].
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Perifosine Mechanism of Action and Signaling Pathway

Perifosine is an oral alkylphospholipid that targets the cell membrane and inhibits the PI3K/AKT signaling
pathway, a critical regulator of cell survival, proliferation, and metabolism [1] [4] [6]. The following diagram

illustrates its mechanism and the downstream effects explored in the studies.

Perifosine Inhibits PISK/AKT Signaling Pathway

o Inhibits
Perifosine

Blocks

Inactive AKT

(in cytoplasm)

Inhibits
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Interpretation of Available Clinical Data

The search results indicate that Perifosine's clinical development has been primarily in combination

regimens:

¢ Promising Combinations: The most consistent positive signals for Perifosine, including improved
PFS, come from its use in combination with established drugs like capecitabine in colorectal
cancer and bortezomib in multiple myeloma [1]. The rationale is strong, as it can counter survival
pathways activated by other therapies.

e Monotherapy Limitation: As a single agent, its activity has been limited outside of a few cancer
types like renal cell carcinoma and sarcoma [1]. A Phase Il trial in recurrent glioblastoma
monotherapy showed a median PFS of 1.58 months, which was less effective than the standard
bevacizumab at the time [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b548784#perifosine-progression-free-survival-versus-standard-

therapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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